molecular formula C20H11BrFNO4 B12112948 5-bromo-N-{2-[(4-fluorophenyl)carbonyl]-1-benzofuran-3-yl}furan-2-carboxamide

5-bromo-N-{2-[(4-fluorophenyl)carbonyl]-1-benzofuran-3-yl}furan-2-carboxamide

Cat. No.: B12112948
M. Wt: 428.2 g/mol
InChI Key: KILOVEALJNXPQR-UHFFFAOYSA-N
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Description

5-bromo-N-{2-[(4-fluorophenyl)carbonyl]-1-benzofuran-3-yl}furan-2-carboxamide is a complex organic compound that features a bromine atom, a fluorophenyl group, and a benzofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-{2-[(4-fluorophenyl)carbonyl]-1-benzofuran-3-yl}furan-2-carboxamide typically involves multiple steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne under acidic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-fluorobenzoyl chloride and a Lewis acid catalyst.

    Bromination: The bromine atom can be introduced through a bromination reaction using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator.

    Formation of the Carboxamide: The final step involves the formation of the carboxamide group through an amidation reaction using furan-2-carboxylic acid and an appropriate amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran and furan rings, using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and organometallic reagents.

Major Products

    Oxidation: Products include carboxylic acids and ketones.

    Reduction: Products include alcohols and amines.

    Substitution: Products include various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 5-bromo-N-{2-[(4-fluorophenyl)carbonyl]-1-benzofuran-3-yl}furan-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology and Medicine

In biology and medicine, this compound has potential applications as a pharmaceutical intermediate. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.

Industry

In industry, the compound can be used in the development of advanced materials, such as organic semiconductors and polymers. Its electronic properties make it suitable for use in electronic devices and sensors.

Mechanism of Action

The mechanism of action of 5-bromo-N-{2-[(4-fluorophenyl)carbonyl]-1-benzofuran-3-yl}furan-2-carboxamide is not fully understood. its structural features suggest it may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, π-π interactions, and hydrophobic interactions. These interactions could modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-N-{2-[(4-chlorophenyl)carbonyl]-1-benzofuran-3-yl}furan-2-carboxamide: Similar structure but with a chlorine atom instead of a fluorine atom.

    5-bromo-N-{2-[(4-methylphenyl)carbonyl]-1-benzofuran-3-yl}furan-2-carboxamide: Similar structure but with a methyl group instead of a fluorine atom.

    5-bromo-N-{2-[(4-nitrophenyl)carbonyl]-1-benzofuran-3-yl}furan-2-carboxamide: Similar structure but with a nitro group instead of a fluorine atom.

Uniqueness

The presence of the fluorophenyl group in 5-bromo-N-{2-[(4-fluorophenyl)carbonyl]-1-benzofuran-3-yl}furan-2-carboxamide imparts unique electronic properties that can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds and potentially more effective in certain applications.

Properties

Molecular Formula

C20H11BrFNO4

Molecular Weight

428.2 g/mol

IUPAC Name

5-bromo-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]furan-2-carboxamide

InChI

InChI=1S/C20H11BrFNO4/c21-16-10-9-15(26-16)20(25)23-17-13-3-1-2-4-14(13)27-19(17)18(24)11-5-7-12(22)8-6-11/h1-10H,(H,23,25)

InChI Key

KILOVEALJNXPQR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(O2)C(=O)C3=CC=C(C=C3)F)NC(=O)C4=CC=C(O4)Br

Origin of Product

United States

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